12-O-Methylcarnosic acid

Catalog No.
S1942480
CAS No.
62201-71-2
M.F
C21H30O4
M. Wt
346.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
12-O-Methylcarnosic acid

CAS Number

62201-71-2

Product Name

12-O-Methylcarnosic acid

IUPAC Name

(4aR,10aS)-5-hydroxy-6-methoxy-1,1-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-4a-carboxylic acid

Molecular Formula

C21H30O4

Molecular Weight

346.5 g/mol

InChI

InChI=1S/C21H30O4/c1-12(2)14-11-13-7-8-15-20(3,4)9-6-10-21(15,19(23)24)16(13)17(22)18(14)25-5/h11-12,15,22H,6-10H2,1-5H3,(H,23,24)/t15-,21+/m0/s1

InChI Key

QQNSARJGBPMQDI-YCRPNKLZSA-N

SMILES

CC(C)C1=C(C(=C2C(=C1)CCC3C2(CCCC3(C)C)C(=O)O)O)OC

Canonical SMILES

CC(C)C1=C(C(=C2C(=C1)CCC3C2(CCCC3(C)C)C(=O)O)O)OC

Isomeric SMILES

CC(C)C1=C(C(=C2C(=C1)CC[C@@H]3[C@@]2(CCCC3(C)C)C(=O)O)O)OC

12-O-Methylcarnosic acid (also known as 12-Methoxycarnosic acid) is a diterpene carnosic acid found in Salvia microphylla []. Research has explored its potential applications in various areas:

  • α-Reductase Inhibition

    One of the most studied aspects of 12-O-Methylcarnosic acid is its ability to inhibit the enzyme 5α-reductase. This enzyme plays a role in converting testosterone to dihydrotestosterone (DHT). DHT is linked to conditions like male pattern baldness and prostate enlargement []. Studies have shown that 12-O-Methylcarnosic acid exhibits inhibitory activity against 5α-reductase, with an IC50 value of 61.7 μM [].

  • Antioxidant Activity

    -O-Methylcarnosic acid possesses antioxidant properties. These properties may help protect cells from damage caused by free radicals.

  • Anticancer Activity

    Research suggests that 12-O-Methylcarnosic acid may have anticancer properties. Studies have observed its ability to inhibit proliferation in LNCaP prostate cancer cells [, ].

  • Antimicrobial Activity

    12-O-Methylcarnosic acid has shown antimicrobial activity against some bacteria, including Staphylococcus aureus [].

12-O-Methylcarnosic acid, also known as 12-Methoxycarnosic acid, is a naturally occurring compound classified as a diterpene. It is primarily derived from the plant species Salvia and Rosmarinus officinalis, commonly known as rosemary. This compound is noted for its structural similarity to carnosic acid, differing mainly by the presence of a methoxy group at the 12-position of the carnosic acid molecule. The chemical formula of 12-O-Methylcarnosic acid is C21H30O4, and it exhibits notable antioxidant properties, making it a subject of interest in various biological and medicinal studies .

Research suggests 12-O-Methylcarnosic acid might exert its effects through multiple mechanisms:

  • 5α-Reductase Inhibition: Studies indicate it can inhibit the enzyme 5α-reductase, which plays a role in testosterone metabolism [, ]. This inhibition could have implications for conditions sensitive to androgen (testosterone) levels.
  • Antioxidant Activity: 12-O-Methylcarnosic acid might possess antioxidant properties, potentially contributing to protection against cellular damage [].
  • Other Potential Activities: There are suggestions of anti-cancer and antimicrobial activities, but more research is needed to confirm these effects [].

  • Oxidation: This compound can undergo oxidation to form various oxidized derivatives, which may enhance its biological activity or alter its properties.
  • Reduction: It can also be reduced to yield less oxidized forms, potentially affecting its efficacy in biological applications.
  • Methylation: The presence of the methoxy group suggests that it can participate in further methylation reactions, which may modify its interactions with biological targets .

These reactions contribute to the compound's versatility and potential applications in pharmacology.

12-O-Methylcarnosic acid exhibits a range of biological activities:

  • Antioxidant Activity: It has been shown to possess significant antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress .
  • Antimicrobial Effects: Studies indicate that this compound has antimicrobial properties, making it effective against certain pathogens .
  • Gastroprotective Effects: Research suggests that 12-O-Methylcarnosic acid may provide protective effects on the gastrointestinal tract, potentially aiding in conditions like gastric ulcers .
  • Antileishmanial Activity: It has demonstrated activity against Leishmania, indicating potential use in treating leishmaniasis .

The synthesis of 12-O-Methylcarnosic acid can be achieved through various methods:

  • Extraction from Natural Sources: The primary method involves extracting the compound from plants such as rosemary and other Salvia species. This process typically utilizes solvents to isolate the desired compounds from plant material.
  • Chemical Synthesis: Laboratory synthesis can also be performed through

12-O-Methylcarnosic acid has several applications across different fields:

  • Pharmaceuticals: Due to its antioxidant and antimicrobial properties, it is explored for use in drug formulations aimed at treating infections and oxidative stress-related diseases.
  • Food Industry: Its antioxidant capabilities make it a candidate for natural preservatives in food products, helping to extend shelf life and maintain quality.
  • Cosmetics: The compound is also investigated for use in cosmetic formulations due to its skin-protective properties against oxidative damage.

Several compounds are similar to 12-O-Methylcarnosic acid due to their structural features and biological activities. These include:

Compound NameStructure SimilarityBiological Activity
Carnosic AcidSimilar backboneAntioxidant, antimicrobial
CarnosolSimilar backboneAntioxidant, anti-inflammatory
Rosmarinic AcidDifferent backboneAntioxidant, anti-inflammatory
FerruginolSimilar backboneAntioxidant, cytotoxic against cancer cells

Uniqueness of 12-O-Methylcarnosic Acid

While 12-O-Methylcarnosic acid shares structural similarities with these compounds, its unique methoxy group at the 12-position distinguishes it from others. This modification may enhance its solubility and bioavailability compared to other diterpenes like carnosic acid and carnosol, potentially leading to improved therapeutic effects.

XLogP3

5.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

346.21440943 g/mol

Monoisotopic Mass

346.21440943 g/mol

Heavy Atom Count

25

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Wikipedia

(4aR,10aS)-5-hydroxy-6-methoxy-1,1-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-4a-carboxylic acid

Dates

Modify: 2023-08-16

Explore Compound Types